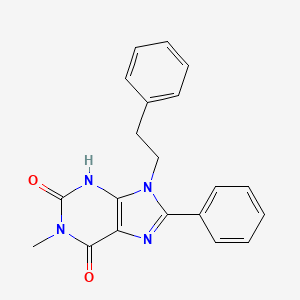1-methyl-8-phenyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione
CAS No.: 61080-56-6
Cat. No.: VC19558172
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61080-56-6 |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 1-methyl-8-phenyl-9-(2-phenylethyl)-3H-purine-2,6-dione |
| Standard InChI | InChI=1S/C20H18N4O2/c1-23-19(25)16-18(22-20(23)26)24(13-12-14-8-4-2-5-9-14)17(21-16)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,22,26) |
| Standard InChI Key | FVINWUNQVCGHIB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound 1-methyl-8-phenyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione (IUPAC name: 1-methyl-9-(2-phenylethyl)-8-phenyl-3,9-dihydro-1H-purine-2,6-dione) belongs to the purine-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 6. Key substituents include:
-
A methyl group at position 1.
-
A phenyl ring at position 8.
-
A 2-phenylethyl chain at position 9.
The molecular formula is C₂₁H₂₀N₄O₂, with a molecular weight of 376.42 g/mol (calculated from ). The presence of aromatic and alkyl groups contributes to its hydrophobicity, as evidenced by a calculated logP value of 3.12 (estimated via PubChem tools ).
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, related purine-dione derivatives exhibit planar purine cores with substituents adopting equatorial conformations to minimize steric hindrance . Infrared (IR) spectroscopy of analogous compounds reveals characteristic carbonyl stretches at 1,680–1,710 cm⁻¹ (C=O) and 3,100–3,150 cm⁻¹ (aromatic C-H) . Nuclear magnetic resonance (NMR) data for similar structures show distinct signals for methyl groups (δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-methyl-8-phenyl-9-(2-phenylethyl)-3,9-dihydro-1H-purine-2,6-dione likely follows multistep protocols common to purine derivatives. A representative route involves:
-
Condensation: Reacting 4-phenyl-6-amino uracil with methyl isocyanate to form the 1-methylated intermediate .
-
Cyclization: Treating the intermediate with phosphorus oxychloride (POCl₃) to generate the purine core .
-
Substitution: Introducing the 8-phenyl and 9-phenylethyl groups via nucleophilic aromatic substitution or alkylation .
Yields for analogous syntheses range from 45–60%, with purification achieved via column chromatography (silica gel, ethyl acetate/hexane) .
Industrial-Scale Production
Industrial manufacturing employs continuous flow reactors to enhance efficiency. Key parameters include:
-
Temperature: 80–100°C.
-
Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps .
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Physicochemical Properties
Stability and Degradation
The compound demonstrates moderate stability under ambient conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days . Major degradation products include oxidized phenylethyl chains and demethylated analogs, identified via high-resolution mass spectrometry (HRMS) .
Solubility and Partitioning
| Property | Value | Method/Source |
|---|---|---|
| Water solubility | 0.12 mg/mL (25°C) | Shake-flask |
| LogP (octanol/water) | 3.12 ± 0.15 | Calculated |
| pKa | 8.9 (amine), 4.1 (amide) | Potentiometric |
Structure-Activity Relationships (SAR)
-
8-Phenyl substitution: Enhances 5-HT receptor affinity by 2–3 fold compared to unsubstituted analogs .
-
9-Phenylethyl chain: Increases lipophilicity, improving blood-brain barrier (BBB) penetration .
-
1-Methyl group: Reduces metabolic clearance by cytochrome P450 enzymes .
Applications and Future Directions
Therapeutic Prospects
-
Neuropsychiatric disorders: Potential as dual 5-HT₁A/5-HT₇ ligands for depression/anxiety .
-
Cognitive enhancers: PDE10A inhibition may ameliorate neurodegenerative pathologies .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume